molecular formula C6H6Cl4 B14299698 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene CAS No. 113426-59-8

1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene

Cat. No.: B14299698
CAS No.: 113426-59-8
M. Wt: 219.9 g/mol
InChI Key: ABNGBMNORDDTAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is a chlorinated cyclopropene compound with the molecular formula C6H6Cl4. This compound is characterized by its three-membered cyclopropene ring and multiple chlorine substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method involves the reaction of trichloropropene with a chlorinated alkene in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclopropene ring. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of efficient catalysts and optimized reaction parameters can enhance yield and purity, making the process economically viable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups.

    Addition Reactions: The double bond in the cyclopropene ring can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.

    Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form less chlorinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrochloric acid) under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Addition: Formation of dihalogenated or halohydrin products.

    Oxidation: Formation of epoxides or chlorohydrins.

    Reduction: Formation of partially dechlorinated cyclopropenes.

Scientific Research Applications

1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropene derivatives and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene involves its interaction with molecular targets through its reactive cyclopropene ring and chlorine substituents. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include alkylation of DNA or proteins, resulting in changes to cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene
  • 1,3,3-Trichloro-2-(2-bromopropyl)cycloprop-1-ene
  • 1,3,3-Trichloro-2-(2-fluoropropyl)cycloprop-1-ene

Uniqueness

1,3,3-Trichloro-2-(2-chloropropyl)cycloprop-1-ene is unique due to its specific arrangement of chlorine atoms and the presence of the cyclopropene ring. This structure imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

CAS No.

113426-59-8

Molecular Formula

C6H6Cl4

Molecular Weight

219.9 g/mol

IUPAC Name

1,3,3-trichloro-2-(2-chloropropyl)cyclopropene

InChI

InChI=1S/C6H6Cl4/c1-3(7)2-4-5(8)6(4,9)10/h3H,2H2,1H3

InChI Key

ABNGBMNORDDTAP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C1(Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.